B1578414 Antibacterial peptide PMAP-23

Antibacterial peptide PMAP-23

Cat. No.: B1578414
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial peptide PMAP-23 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial

sequence

RIIDLLWRVRRPQKPKFVTVWVR

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Broad-Spectrum Efficacy
PMAP-23 exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that its antimicrobial efficacy is significantly higher than conventional antibiotics such as ampicillin, with a minimum inhibitory concentration (MIC) that is 10- to 80-fold lower against various pathogens, including Escherichia coli and Staphylococcus aureus .

Mechanism of Action
The antibacterial mechanism primarily involves membrane disruption. PMAP-23 interacts with bacterial membranes, leading to depolarization and permeabilization, which ultimately results in cell lysis .

Modified Analogues
Research has led to the development of PMAP-23 analogues that enhance its antimicrobial properties. For instance, PMAP-23I and PMAP-23RI show improved stability and efficacy against resistant strains like Shigella flexneri, demonstrating negligible hemolytic activity while maintaining potent antibacterial effects .

Antifungal Activity

PMAP-23 also displays significant antifungal activity against various fungi, including Candida albicans and Trichophyton rubrum. Its antifungal mechanism involves inducing apoptosis in fungal cells through mitochondrial calcium-induced reactive oxygen species (ROS) production .

Case Study: Candida albicans
In a study focusing on C. albicans, PMAP-23 was shown to cause membrane depolarization at concentrations as low as 2.5 μM, which did not disrupt the cell membrane but led to increased intracellular calcium levels, triggering apoptosis .

Antiparasitic Activity

PMAP-23 has demonstrated effectiveness against parasitic organisms such as Caenorhabditis elegans. It was found to penetrate the cell membranes of eggs and worms, affecting their mobility and hatchability at certain concentrations . The peptide's ability to disrupt cellular integrity suggests potential applications in treating parasitic infections.

Antitumor Activity

Preliminary studies indicate that PMAP-23 may possess antitumor properties. It has shown inhibitory effects on various cancer cell lines, including human leukemia and lung cancer cells. Modified versions of PMAP-23 have been developed to enhance its hydrophobicity and thus improve its antitumor activity .

Case Study: Tumor Cell Lines
In experiments with human cancer cell lines (e.g., K-562, Jurkat), PMAP-23 exhibited a two-fold increase in antitumor activity compared to its modified counterparts, underscoring the importance of specific amino acid residues in its structure for maintaining biological function .

Immunomodulatory Effects

Beyond its direct antimicrobial properties, PMAP-23 has been shown to influence immune responses. It can induce cytokine production in porcine epithelial cells, which plays a crucial role in modulating immune reactions during infections .

Summary Table of PMAP-23 Applications

ApplicationActivity DescriptionNotable Findings
Antibacterial Effective against Gram-positive/negative bacteriaMIC 10-80 times lower than ampicillin; membrane disruption
Antifungal Active against fungi like C. albicansInduces apoptosis via ROS; effective at low concentrations
Antiparasitic Inhibitory effects on C. elegansPenetrates membranes; affects egg hatchability
Antitumor Inhibitory effects on cancer cell linesTwo-fold increase in activity compared to modified peptides
Immunomodulatory Induces cytokine productionEnhances immune response in epithelial cells

Q & A

Q. What structural features of PMAP-23 are critical for its antibacterial activity, and how are they experimentally validated?

PMAP-23 adopts a helix-hinge-helix conformation in membrane-mimetic environments, with two α-helical regions (N-terminal: residues 1–10; C-terminal: residues 18–23) connected by a flexible PXXP motif (residues 12–15). This motif enables structural flexibility, allowing the N-terminal helix to bind electrostatically to anionic bacterial membranes, while the hydrophobic C-terminal helix facilitates membrane insertion. Experimental validation includes:

  • NMR spectroscopy in DPC micelles to resolve the helix-hinge-helix structure .
  • Circular dichroism (CD) to confirm α-helical formation in lipid environments .
  • Proline substitution studies (e.g., replacing Pro with Ala or Gly), which disrupt hinge flexibility and reduce antimicrobial efficacy, confirming the PXXP motif’s role .

Q. What is the primary mechanism of PMAP-23’s bactericidal activity, and how does it differ from membrane disruption alone?

PMAP-23 primarily acts via membrane permeabilization through a carpet-like mechanism , where peptide accumulation on the membrane surface leads to transient disruption . However, its activity is not solely dependent on gross membrane damage:

  • Fluorescence depolarization assays show PMAP-23 induces partial membrane leakage at sub-MIC concentrations, suggesting secondary intracellular targets .
  • Translocation studies using trypsin-entrapped liposomes demonstrate PMAP-23 crosses lipid bilayers efficiently, unlike derivatives with disrupted PXXP motifs .
  • Competitive LPS-binding assays reveal weaker membrane association compared to other peptides, implying additional mechanisms (e.g., intracellular inhibition) .

Q. What experimental methodologies are used to study PMAP-23’s structure-activity relationships?

Key techniques include:

  • Solid-phase peptide synthesis (SPPS) with Fmoc chemistry to generate PMAP-23 and derivatives .
  • MIC/MBC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains to quantify potency .
  • Fluorescence spectroscopy (e.g., dansyl labeling) to measure peptide-membrane binding kinetics .
  • Surface plasmon resonance (SPR) to analyze peptide-lipid bilayer interactions and translocation rates .

Advanced Research Questions

Q. How can PMAP-23 derivatives be rationally designed to enhance bactericidal activity while minimizing cytotoxicity?

Derivative design focuses on optimizing amphipathicity and hydrophobicity :

  • PMAP-NC , a derivative with a more amphipathic N-terminus and hydrophobic C-terminus, shows 2–4× lower MIC/MBC values than PMAP-23 against S. aureus and E. coli .
  • Hemolytic assays using human erythrocytes confirm low cytotoxicity (e.g., <10% hemolysis at 64 µM) .
  • Lipid selectivity studies (PC/PS/PG bilayers) reveal PMAP-NC preferentially targets anionic membranes (e.g., bacterial or cancer cell membranes) .

Q. How does the PXXP motif influence PMAP-23’s translocation across lipid bilayers, and what kinetic insights exist?

The PXXP motif enables rapid translocation by balancing structural flexibility and membrane interaction kinetics:

  • Pro→Ala/Gly substitutions (PMAP-PA/PMAP-PG) reduce translocation efficiency by 50–70%, despite retaining membrane-permeabilizing activity .
  • SPR sensorgrams show PMAP-23 dissociates faster from membranes than derivatives, suggesting a "hit-and-run" mechanism .
  • Kinetic modeling indicates the hinge allows peptide reorientation at the lipid-water interface, facilitating entry into bacterial cells .

Q. How can conflicting data on PMAP-23’s LPS-binding affinity be resolved?

Discrepancies arise from methodological differences:

  • Isothermal titration calorimetry (ITC) measures direct LPS binding (Kd ~10 µM) but may overlook competitive interactions .
  • Dansyl-polymyxin B competition assays show weaker LPS displacement by PMAP-23 compared to PR-39, suggesting binding to distinct sites .
  • Salt sensitivity assays reveal truncated PMAP-23 derivatives lose activity in high NaCl, while full-length PMAP-23 retains potency, implying LPS binding is not its sole bactericidal driver .

Q. What factors govern PMAP-23’s selectivity between bacterial and mammalian cells?

Selectivity hinges on membrane composition and peptide kinetics :

  • Phosphatidylserine (PS) content : Cancer cells (high PS) are more susceptible than erythrocytes (low PS) to PMAP-23 derivatives .
  • Transmembrane potential : PMAP-23 depolarizes S. aureus membranes at 4 µM but requires >16 µM for erythrocyte lysis .
  • Kinetic selectivity : Rapid translocation into bacterial cells minimizes prolonged membrane damage in eukaryotic cells .

Q. What challenges exist in translating PMAP-23’s in vitro efficacy to in vivo models?

Key hurdles include:

  • Salt sensitivity : Truncated derivatives lose activity in physiological salt conditions, unlike full-length PMAP-23 .
  • Proteolytic degradation : SPPS-based modifications (e.g., D-amino acids) improve stability but may alter activity .
  • Immunomodulatory trade-offs : Full-length PMAP-23 induces IL-8 in epithelial cells, but truncations abolish this activity, complicating therapeutic design .

Q. What secondary mechanisms contribute to PMAP-23’s antibacterial activity beyond direct membrane disruption?

Emerging evidence supports:

  • Intracellular target inhibition : PMAP-23 disrupts E. coli DNA/protein synthesis post-translocation .
  • Immunomodulation : Full-length PMAP-23 enhances phagocytosis by monocytes, though truncated peptides impair this .
  • Biofilm penetration : Derivatives like PMAP-NC reduce A. baumannii biofilm biomass by 80% at 8 µM, surpassing conventional antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.